2-[(4-Nitrophenoxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[(4-Nitrophenoxy)methyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple heterocyclic rings, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenoxy)methyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves the nitration of the phenoxy group to introduce the nitro functionality .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Nitrophenoxy)methyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Cyclization: The compound can form additional rings through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and nucleophiles such as amines for substitution reactions. Typical conditions might involve elevated temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while nucleophilic substitution could introduce various functional groups onto the phenoxy ring .
Scientific Research Applications
2-[(4-Nitrophenoxy)methyl]-8,9,10,11-tetrahydro1
Medicinal Chemistry: It has shown promise as a scaffold for the development of novel drugs, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It has been used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which 2-[(4-Nitrophenoxy)methyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine:
Triazolothiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Triazolopyridine: Used in the synthesis of various functionalized derivatives with potential biological activities.
Uniqueness
What sets 2-[(4-Nitrophenoxy)methyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its unique combination of multiple heterocyclic rings, which can confer distinct chemical and biological properties. This makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H15N5O3S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-[(4-nitrophenoxy)methyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C18H15N5O3S/c24-23(25)11-5-7-12(8-6-11)26-9-15-20-17-16-13-3-1-2-4-14(13)27-18(16)19-10-22(17)21-15/h5-8,10H,1-4,9H2 |
InChI Key |
CWTPGJSOWYITBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)COC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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